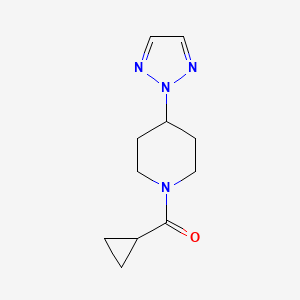![molecular formula C18H15Cl2N3O2 B2684969 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 338750-96-2](/img/structure/B2684969.png)
4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known as 4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, is a chemical substance with the molecular formula C18H15Cl2N3O2 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C18H15Cl2N3O2. It contains 18 carbon atoms, 15 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact arrangement of these atoms in the molecule would be determined by various factors such as the types of bonds between the atoms and the molecule’s overall geometry.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
This compound, along with its analogs, is often explored for their unique chemical structures and potential reactivity. Studies like the synthesis of 4-cyanoethylisoxazoles from ethoxydihydropyrans highlight the chemical transformations and potential applications in creating novel organic compounds with specific properties (Yamauchi et al., 1996). Similarly, the research on polyazanaphthalenes indicates the versatility of these compounds in generating a range of derivatives with possible applications in materials science and pharmaceuticals (Harb et al., 1989).
Molecular Docking and Quantum Chemical Calculations
Advanced studies involving molecular docking and quantum chemical calculations, as seen in the investigation of specific pyrazole derivatives, provide insights into the molecular interactions and stability of these compounds. Such analyses are crucial for designing molecules with targeted properties, especially in drug design and materials engineering (Viji et al., 2020).
Antitumor and Antioxidant Activities
Research into the biological activities of pyrazole derivatives, such as their potential antitumor properties, opens avenues for the development of new therapeutic agents. Studies synthesizing novel pyrazolyl-thiazoles incorporating the thiophene moiety, for instance, have shown promising antitumor activities, highlighting the medical application potential of these compounds (Gomha et al., 2016). Additionally, the synthesis and evaluation of quinolinone derivatives as antioxidants for lubricating grease indicate their utility in industrial applications, showcasing the diverse applicability of such molecules (Hussein et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
4-[(3,5-dichlorophenyl)iminomethyl]-5-ethoxy-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O2/c1-2-25-17-16(11-21-14-9-12(19)8-13(20)10-14)18(24)23(22-17)15-6-4-3-5-7-15/h3-11,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDXKFKLELKBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-dichloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)
![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)
![3-[(Pyridin-2-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B2684891.png)
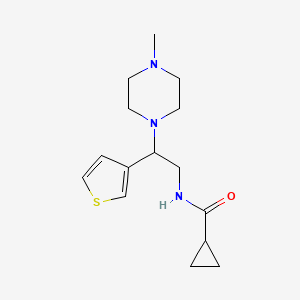
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)
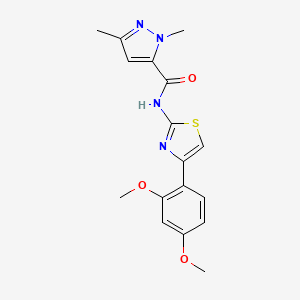
![2-Chloro-N-[1-(1-methylpyrazol-4-yl)ethyl]acetamide](/img/structure/B2684895.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)
![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)
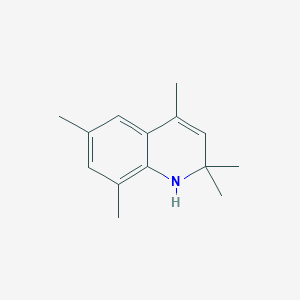
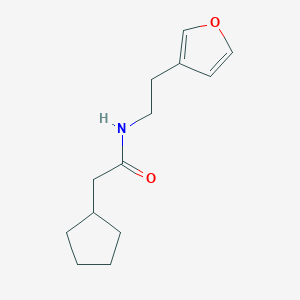
![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone](/img/structure/B2684905.png)
